7-(furan-2-yl)-2,5-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide
Description
7-(furan-2-yl)-2,5-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide is a polycyclic quinoline derivative featuring a fused octahydroquinoline core, a furan-2-yl substituent at position 7, and a 3-(trifluoromethyl)phenyl carboxamide group at position 3. Its molecular formula is C₂₁H₁₄F₃N₂O₄, with a molar mass of 415.35 g/mol.
Properties
Molecular Formula |
C21H17F3N2O4 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
7-(furan-2-yl)-2,5-dioxo-N-[3-(trifluoromethyl)phenyl]-1,3,4,6,7,8-hexahydroquinoline-4-carboxamide |
InChI |
InChI=1S/C21H17F3N2O4/c22-21(23,24)12-3-1-4-13(9-12)25-20(29)14-10-18(28)26-15-7-11(8-16(27)19(14)15)17-5-2-6-30-17/h1-6,9,11,14H,7-8,10H2,(H,25,29)(H,26,28) |
InChI Key |
LHALXNPAORUJLM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1NC(=O)CC2C(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(furan-2-yl)-2,5-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis, catalytic reactions, and continuous flow chemistry can be employed to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
7-(furan-2-yl)-2,5-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl groups in the compound can be reduced to corresponding alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
7-(furan-2-yl)-2,5-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of advanced materials with specific properties .
Mechanism of Action
The mechanism of action of 7-(furan-2-yl)-2,5-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The furan ring and the octahydroquinoline core may interact with enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Data Table: Comparative Analysis
Research Findings and Implications
- Structural Similarity and Bioactivity : The target compound’s trifluoromethylphenyl group enhances metabolic stability and target binding via hydrophobic interactions, a feature shared with kinase inhibitors like imatinib . In contrast, bromophenyl () and methylsulfanyl () groups prioritize lipophilicity over solubility, limiting their therapeutic applicability.
- Methodological Considerations : Similarity metrics (e.g., Tanimoto coefficient) may misclassify analogs with subtle substituent changes, as seen in divergent bioactivity profiles between the target and ’s compound despite shared carboxamide motifs .
- Environmental Impact : Quaternary ammonium compounds (e.g., BAC-C12 in ) highlight the importance of substituent choice in biodegradability, suggesting the target’s trifluoromethyl group may pose persistence challenges .
Biological Activity
The compound 7-(furan-2-yl)-2,5-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide represents a novel class of bioactive heterocycles that have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The key structural elements include:
- Furan Ring : Known for its role in various biological processes.
- Trifluoromethyl Group : Enhances lipophilicity and biological potency.
- Octahydroquinoline Framework : Imparts stability and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that derivatives of quinoline and related compounds exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds similar to the target structure have shown effectiveness against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values for related compounds range from 2.4 to 11.5 µM against MRSA isolates .
Anticancer Potential
The anticancer properties of quinoline derivatives are well-documented. These compounds may inhibit cancer cell proliferation through various mechanisms:
- Mechanisms of Action : Inhibition of key signaling pathways involved in cell growth and survival.
- Case Studies : Certain studies have indicated that similar compounds can induce apoptosis in cancer cells by activating caspase pathways .
Antitubercular Activity
Some studies have explored the antitubercular potential of related compounds:
- Activity Against Mycobacterium tuberculosis : Compounds structurally similar to the target have demonstrated activity comparable to standard treatments like rifampicin . The MIC values reported range from 9.75 to 12.0 µM.
Table 1: Biological Activity Summary of Related Compounds
| Compound Name | Activity Type | MIC (µM) | Reference |
|---|---|---|---|
| Compound A | Antibacterial (MRSA) | 2.4 - 11.5 | |
| Compound B | Antitubercular | 9.75 - 12.0 | |
| Compound C | Anticancer | Varies |
Case Studies
- Antimicrobial Evaluation :
- Anticancer Mechanism Investigation :
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
